Paracetamol sulfate potassium salt

Catalog No.
S699238
CAS No.
32113-41-0
M.F
C8H8KNO5S
M. Wt
269.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paracetamol sulfate potassium salt

CAS Number

32113-41-0

Product Name

Paracetamol sulfate potassium salt

IUPAC Name

potassium;(4-acetamidophenyl) sulfate

Molecular Formula

C8H8KNO5S

Molecular Weight

269.32 g/mol

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

AJYPYWFCUWHZMZ-UHFFFAOYSA-M

SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

Synonyms

N-[4-(Sulfooxy)phenyl]acetamide Monopotassium Salt; 4-Hydroxyacetanilide Sulfate Potassium Salt; PCM-S Potassium Salt; Paracetamol Sulfate Potassium Salt; Potassium N-Acetyl-p-aminophenyl Sulfate;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

The exact mass of the compound Paracetamol sulfate potassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Paracetamol sulfate potassium salt (CAS 32113-41-0) is the stable, commercially viable solid form of the major Phase II sulfotransferase (SULT) metabolite of acetaminophen. As a highly water-soluble and chemically defined reference material, it is an essential procurement target for analytical laboratories conducting pharmacokinetic (PK) profiling, hepatotoxicity modeling, and environmental wastewater monitoring. Unlike the parent drug, this metabolite is pharmacologically inactive but serves as a critical biomarker for drug clearance and metabolic mass balance. Procuring the potassium salt ensures a reliable, weighable standard that integrates seamlessly into validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Attempting to substitute paracetamol sulfate potassium salt with the parent drug (paracetamol), the alternative Phase II metabolite (paracetamol glucuronide), or the free acid form of the sulfate results in analytical failure. The parent drug and glucuronide cannot act as surrogate calibration standards because they possess entirely different mass-to-charge (m/z) transitions, ionization efficiencies, and retention times, making them blind to the specific SULT metabolic pathway [1]. Furthermore, the free acid form of paracetamol sulfate is highly prone to rapid hydrolysis back to paracetamol and free sulfate, rendering it useless as a long-term reference material. The potassium salt is specifically engineered to arrest this degradation, providing the necessary solid-state stability for reproducible, multi-year calibration in regulated bioanalytical environments .

Long-Term Solid-State Stability vs. Rapid Aqueous Degradation

The potassium salt form of paracetamol sulfate is specifically selected for procurement due to its robust solid-state stability. When stored as a neat solid at -20°C, the potassium salt maintains ≥98% purity for ≥4 years. In stark contrast, the free acid form is highly unstable, and even the stable potassium salt undergoes rapid hydrolysis when dissolved in aqueous solutions, with degradation into paracetamol and free sulfate occurring within 24 hours. This necessitates the procurement of the solid potassium salt for fresh, on-demand stock solution preparation rather than relying on pre-formulated aqueous standards.

Evidence DimensionShelf-life and chemical stability
Target Compound DataPotassium salt (solid): Stable for ≥4 years at -20°C
Comparator Or BaselineAqueous solution / Free acid: Hydrolyzes within <1 day
Quantified Difference>1,400-fold increase in stable shelf-life
ConditionsSolid storage at -20°C vs. aqueous solution at room temperature

Buyers must procure the solid potassium salt to avoid the rapid degradation associated with aqueous formulations, ensuring reliable calibration over multi-year analytical campaigns.

Absolute MRM Specificity for SULT Pathway Quantification

In LC-MS/MS workflows, paracetamol sulfate potassium salt provides absolute quantification of the sulfotransferase pathway without cross-talk from other metabolites. The sulfate metabolite is monitored using a specific negative ionization MRM transition of m/z 230.1 → 150.1. This is completely distinct from the parent drug, paracetamol (m/z 152.1 → 110.0, positive mode), and paracetamol glucuronide (m/z 328.1 → 152.1 or 326.0 → 150.0). Baseline chromatographic separation is also achieved, preventing in-source fragmentation of the conjugates from artificially inflating the parent drug signal [1].

Evidence DimensionMass-to-charge (m/z) MRM transition
Target Compound Datam/z 230.1 → 150.1 (Negative mode)
Comparator Or BaselineParacetamol parent drug: m/z 152.1 → 110.0 (Positive mode)
Quantified DifferenceNo signal overlap; complete m/z differentiation
ConditionsLC-MS/MS with electrospray ionization (ESI)

Procuring the exact sulfate standard is mandatory for multiplexed assays, as surrogate calibration using the parent drug cannot quantify the SULT-specific metabolic clearance.

Validated Linearity for High-Throughput Bioanalysis

For regulatory-compliant pharmacokinetic studies, paracetamol sulfate potassium salt demonstrates exceptional linearity and precision when spiked into biological matrices. In human plasma, UPLC-MS/MS calibration curves utilizing this standard exhibit a validated linear range of 3.2 ng/mL to 100 ng/mL, while urine assays can be calibrated up to 100 µg/mL. Across these ranges, the standard yields a correlation coefficient (r^2) > 0.99 with intra- and inter-assay coefficients of variation (CV) consistently below 15%[1].

Evidence DimensionCalibration linearity and precision
Target Compound Datar^2 > 0.99, CV < 15% (3.2 ng/mL to 100 µg/mL depending on matrix)
Comparator Or BaselineUncalibrated surrogate estimation: High bias and unvalidated CV
Quantified DifferenceMeets FDA/EMA bioanalytical validation criteria (CV <15%)
ConditionsUPLC-MS/MS in human plasma and urine

Provides the certified quantitative reliability required by CROs and clinical labs to validate mass balance and hepatotoxicity studies.

Clinical Pharmacokinetic (PK) and Mass Balance Studies

Paracetamol sulfate potassium salt is essential for constructing standard curves in LC-MS/MS to quantify the SULT-mediated clearance of acetaminophen in plasma and urine. Because the SULT and UGT pathways have different capacity limits, exact quantification of the sulfate metabolite is required to calculate accurate mass balance and total drug clearance [1].

In Vitro Hepatotoxicity and SULT Enzyme Assays

In preclinical drug development, this compound is used as a reference standard to calibrate sulfotransferase (SULT) enzyme activity in hepatic S9 fractions or HepaRG cell models. It allows researchers to monitor the shift from safe Phase II detoxification to toxic Phase I oxidation (NAPQI formation) during acetaminophen overdose simulations [2].

Environmental and Wastewater Biomarker Monitoring

Due to its high excretion rate and chemical stability in the solid state, paracetamol sulfate is increasingly procured as an analytical standard for environmental monitoring. It serves as a reliable biomarker for tracking human pharmaceutical consumption and wastewater treatment efficacy in municipal water systems [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

268.97602501 g/mol

Monoisotopic Mass

268.97602501 g/mol

Heavy Atom Count

16

Appearance

Pale Beige Solid

Melting Point

>210 °C

Related CAS

10066-90-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32113-41-0

Dates

Last modified: 08-15-2023

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